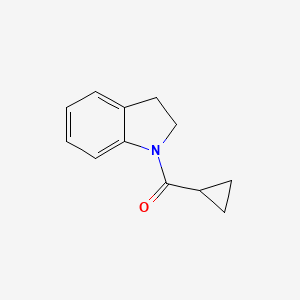

![molecular formula C9H9N3O2 B6166104 ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate CAS No. 214778-28-6](/img/structure/B6166104.png)

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 214778-28-6 . It has a molecular weight of 191.19 . The IUPAC name for this compound is ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been a subject of intense research for numerous decades . Various preparative methods have been described in recent years, involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate can be represented by the Inchi Code: 1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Functionalization

- Synthesis of Spiro Derivatives : Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates were synthesized, demonstrating the versatility of the imidazo[1,2-a]pyridine system in generating complex structures with potential for further chemical modifications (Abe et al., 2010).

- Novel Pyridoimidazo-triazinones : Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to synthesize novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, highlighting its role as a synthon for constructing fused triazines with potential biological activity (Zamora et al., 2004).

- One-Pot Synthesis Approach : A one-pot synthesis strategy was developed for imidazo[1,5-a]pyridines using a carboxylic acid and 2-methylaminopyridines, showing the adaptability of imidazo[1,2-a]pyridine derivatives in synthesizing related heterocycles (Crawforth & Paoletti, 2009).

Biological Activity and Applications

- Anticancer Potential : Synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines was aimed at exploring their anticancer properties, indicating the potential of these derivatives in medicinal chemistry (Temple et al., 1987).

- Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid showed antimicrobial activity, underlining the pharmaceutical relevance of these compounds (Turan-Zitouni et al., 2001).

- Catalytic Activity : Imidazo[1,2-a]pyridine derivatives were synthesized and found effective as catalysts for the oxidation of catechol, demonstrating their utility beyond biological activity into catalysis (Saddik et al., 2012).

Mécanisme D'action

Target of Action

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate, a derivative of imidazo[4,5-c]pyridine, is known to interact with several targets. The primary targets include GABA A receptors , proton pump inhibitors , aromatase inhibitors , and nonsteroidal anti-inflammatory drugs (NSAIDs) . These targets play crucial roles in various disease conditions and biological processes.

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it acts as a positive allosteric modulator of GABA A receptors . It also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the NF-kappaB pathway , which is activated by IKK-ɛ and TBK1 through the process of phosphorylation . This pathway plays a significant role in immune response, inflammation, and cell survival.

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, certain imidazo[4,5-c]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations . This indicates the potential of these compounds in inducing programmed cell death, a crucial mechanism in cancer treatment.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKUAHWNUMPODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.